Cas no 2247104-40-9 (4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione)
4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione Chemical and Physical Properties
Names and Identifiers
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- 2247104-40-9
- 4-methyl-5-(trifluoromethyl)pyridine-2-thiol
- 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione
- EN300-4153305
- Z3214091346
- VDKIQPHIWVVBGW-UHFFFAOYSA-N
-
- Inchi: 1S/C7H6F3NS/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12)
- InChI Key: VDKIQPHIWVVBGW-UHFFFAOYSA-N
- SMILES: S=C1C=C(C)C(C(F)(F)F)=CN1
Computed Properties
- Exact Mass: 193.01730486g/mol
- Monoisotopic Mass: 193.01730486g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 44.1Ų
4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4153305-0.05g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 0.05g |
$202.0 | 2023-07-10 | |
| Enamine | EN300-4153305-0.1g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 0.1g |
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| Enamine | EN300-4153305-0.25g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 0.25g |
$431.0 | 2023-07-10 | |
| Enamine | EN300-4153305-0.5g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 0.5g |
$679.0 | 2023-07-10 | |
| Enamine | EN300-4153305-1.0g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 1.0g |
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| Enamine | EN300-4153305-2.5g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 2.5g |
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| Enamine | EN300-4153305-5.0g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 5.0g |
$2525.0 | 2023-07-10 | |
| Enamine | EN300-4153305-10.0g |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 10.0g |
$3746.0 | 2023-07-10 | |
| 1PlusChem | 1P028PI6-50mg |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 50mg |
$303.00 | 2024-05-25 | |
| 1PlusChem | 1P028PI6-100mg |
4-methyl-5-(trifluoromethyl)pyridine-2-thiol |
2247104-40-9 | 95% | 100mg |
$434.00 | 2024-05-25 |
4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione
Introduction to 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione (CAS No: 2247104-40-9)
4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione, identified by the CAS number 2247104-40-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine-thione class, characterized by the presence of a sulfur atom in the ring structure, which imparts unique electronic and steric properties. The substitution pattern, featuring a methyl group at the 4-position and a trifluoromethyl group at the 5-position, further enhances its molecular complexity and potential biological activity.
The structural motif of 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione makes it an intriguing candidate for further exploration in drug discovery. The trifluoromethyl group, in particular, is a well-known pharmacophore that can modulate metabolic stability, lipophilicity, and binding affinity. This feature has been extensively studied in the development of various therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs. The pyridine-thione core itself is also recognized for its role in biological processes, often serving as a scaffold for small molecules that interact with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione represents a promising lead compound that could be further optimized for specific biological applications. Its unique structural features suggest that it may exhibit properties such as enzyme inhibition or receptor binding affinity, making it a valuable asset in medicinal chemistry libraries.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The pyridine-thione core can be modified through various chemical reactions, allowing researchers to tailor its properties to meet specific pharmacological requirements. For instance, functionalization at the 2-position could introduce additional groups that enhance solubility or improve target interaction. Similarly, modifications at the 3- or 6-positions could open up avenues for exploring different biological pathways.
The synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione (CAS No: 2247104-40-9) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the trifluoromethyl group, in particular, requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and metal-catalyzed transformations, are often employed to achieve this goal. These techniques not only facilitate the construction of complex molecular frameworks but also enable the incorporation of functional groups with specific electronic properties.
From a computational chemistry perspective, 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione offers an excellent model system for studying molecular interactions. Quantum mechanical calculations can provide insights into its electronic structure, helping researchers predict its reactivity and binding behavior. Such computational studies are particularly valuable in drug design, where understanding the three-dimensional arrangement of atoms within a molecule is crucial for optimizing its biological activity.
The pharmacological potential of this compound has not gone unnoticed by academic and industrial researchers. Several groups have reported preliminary studies on derivatives of 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione, demonstrating its ability to modulate various biological pathways. For example, some investigations suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to inflammatory diseases or cancer. These findings underscore the importance of exploring this scaffold further and highlight its potential as a starting point for developing novel therapeutics.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. They form the backbone of numerous drugs on the market today, including antibiotics, antivirals, and anticancer agents. The versatility of heterocyclic structures allows them to interact with an array of biological targets, making them indispensable tools in drug discovery. 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione (CAS No: 2247104-40-9) exemplifies this versatility and represents a significant contribution to the growing library of heterocyclic scaffolds available for therapeutic development.
In conclusion, 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione is a structurally intriguing compound with substantial pharmacological promise. Its unique combination of functional groups and synthetic accessibility make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new applications for heterocyclic compounds, 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione (CAS No: 2247104-40-9) is poised to play a pivotal role in shaping the future of medicinal chemistry.
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